molecular formula C11H14N2O2 B13175033 6-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde

6-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde

Katalognummer: B13175033
Molekulargewicht: 206.24 g/mol
InChI-Schlüssel: PCAYIHALQVXIQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde is a chemical compound with a unique structure that combines a pyridine ring with a pyrrolidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde typically involves the reaction of pyridine-3-carbaldehyde with 4-hydroxy-2-methylpyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: 6-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of 6-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyridine-3-carboxylic acid.

    Reduction: Formation of 6-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyridine-3-methanol.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

6-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

    1H-Indole-3-carbaldehyde: Shares a similar aldehyde functional group but has an indole ring instead of a pyridine ring.

    4-Hydroxy-2-methylpyridine: Similar in structure but lacks the pyrrolidine moiety.

    Pyrrolidine-2,5-dione: Contains a pyrrolidine ring but differs in functional groups.

Uniqueness: 6-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde is unique due to its combination of a pyridine ring with a pyrrolidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C11H14N2O2

Molekulargewicht

206.24 g/mol

IUPAC-Name

6-(4-hydroxy-2-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H14N2O2/c1-8-4-10(15)6-13(8)11-3-2-9(7-14)5-12-11/h2-3,5,7-8,10,15H,4,6H2,1H3

InChI-Schlüssel

PCAYIHALQVXIQL-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(CN1C2=NC=C(C=C2)C=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.